3-[(4-Fluorophenyl)sulfanyl]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNS |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfanylazetidine |
InChI |
InChI=1S/C9H10FNS/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
NVSBFKNLECPOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 4 Fluorophenyl Sulfanyl Azetidine
Ring Strain-Driven Reactivity Profiles of Azetidines
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, which is the primary driver of their characteristic reactivity. researchgate.netrsc.org The strain energy of the azetidine (B1206935) ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable, unstrained five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.orgrsc.org
This moderate, yet substantial, ring strain renders the azetidine ring stable enough for isolation and handling under standard conditions, yet sufficiently activated to undergo unique ring-opening reactions that are not readily observed in larger heterocyclic systems. researchgate.netacs.org The relief of this inherent strain is a powerful thermodynamic driving force for reactions involving the cleavage of the C-N or C-C bonds of the ring. rsc.org This "strain-driven" reactivity allows azetidines to serve as versatile building blocks in organic synthesis, providing access to a variety of functionalized acyclic amines. rsc.org
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Nucleophilic and Electrophilic Reactions at the Azetidine Ring
The reactivity of the azetidine ring in 3-[(4-Fluorophenyl)sulfanyl]azetidine is characterized by its susceptibility to nucleophilic attack, which leads to ring-opening. Electrophilic attack typically occurs at the nitrogen atom, which can activate the ring for subsequent reactions.
Ring-Opening Reactions and Stereochemical Control
Nucleophilic ring-opening is a hallmark of azetidine chemistry. Due to the inherent ring strain, the C-N bonds are susceptible to cleavage by nucleophiles. However, unlike the more reactive aziridines, the azetidine ring is generally stable and requires activation to facilitate ring-opening. magtech.com.cn Common activation strategies include protonation or alkylation of the ring nitrogen to form a more electrophilic azetidinium ion, or the use of Lewis acids. magtech.com.cnresearchgate.net
The regioselectivity of the ring-opening is heavily influenced by the substituents on the ring. magtech.com.cn
Electronic Effects : Unsaturated or electron-withdrawing groups at the C2 position can stabilize a partial positive charge, favoring nucleophilic attack at that carbon. magtech.com.cn
Steric Effects : In the absence of strong electronic factors, sterically demanding nucleophiles will preferentially attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn
For an N-unsubstituted or N-alkylated this compound, nucleophilic attack on the azetidinium ion would occur at one of the equivalent methylene (B1212753) carbons (C2 or C4). This reaction proceeds via an S_N2 mechanism, resulting in inversion of stereochemistry if the carbon atom is chiral. The relief of ring strain provides the thermodynamic impetus for the reaction. rsc.org
Stability under Various Reaction Conditions (Acidic, Basic, Oxidative, Reductive)
The stability of the azetidine ring is highly dependent on its substitution and the reaction conditions.
Acidic Conditions : Azetidines are susceptible to decomposition under acidic conditions. nih.gov Protonation of the nitrogen atom forms an azetidinium ion, activating the ring towards nucleophilic attack and subsequent ring-opening. researchgate.net The stability in acid is influenced by the pKa of the azetidine nitrogen; electron-withdrawing groups on the nitrogen can lower its basicity, reducing the extent of protonation and thereby increasing stability. nih.gov
Basic Conditions : While some azetidine derivatives have shown remarkable stability even in the presence of strong bases like KOH, the ring can be opened under specific basic conditions, particularly if there is an activating group present. magtech.com.cn Generally, N-sulfonylated azetidines are activated towards anionic ring-opening polymerization. rsc.org
Oxidative Conditions : The saturated N-heterocyclic ring of azetidine is generally stable to many oxidizing agents. However, strong oxidative conditions can lead to dehydrogenation to form the corresponding aromatic N-heterocycle (an azete), though this is more common for partially saturated rings like indolines. researchgate.netrsc.orgresearchgate.net The nitrogen atom itself can be oxidized to an N-oxide. rsc.org The sulfide (B99878) linkage in this compound is far more susceptible to oxidation than the azetidine ring itself.
Reductive Conditions : The azetidine ring is generally stable under many reductive conditions, such as catalytic hydrogenation (e.g., Pd/C) or hydride reagents (e.g., NaBH₄). rsc.org However, harsh reductive cleavage of the C-N bonds can occur, particularly with strong reducing agents or through hydrogenolysis, especially if the nitrogen is part of a benzylic group. rsc.orgnih.gov Reduction of β-lactams (azetidin-2-ones) is a common method for synthesizing azetidines, but the presence of Lewis acidic reagents used in these reductions (e.g., DIBAL-H) can sometimes induce ring-opening. rsc.org
| Condition | Stability | Potential Reactions |
|---|---|---|
| Strong Acidic (e.g., HCl) | Low to Moderate | Protonation followed by nucleophilic ring-opening. nih.gov |
| Strong Basic (e.g., KOH) | Moderate to High | Generally stable, but can undergo ring-opening if activated (e.g., by N-sulfonylation). rsc.orgmagtech.com.cn |
| Oxidative (e.g., H₂O₂) | High | Ring is generally stable; N-oxidation is possible. rsc.org |
| Reductive (e.g., H₂/Pd, NaBH₄) | High | Generally stable; hydrogenolysis possible under harsh conditions or with specific substituents. rsc.org |
Reactivity of the Sulfanyl (B85325)/Sulfonyl Group
The (4-fluorophenyl)sulfanyl group at the C3 position is a key site of reactivity in the molecule. It can undergo oxidation to form sulfoxides and sulfones, which in turn can be converted into other reactive species.
Oxidation Pathways: Sulfanyl to Sulfoxide (B87167)/Sulfone Conversion
The sulfur atom in the sulfanyl (sulfide) group is readily oxidized. This oxidation typically proceeds in a stepwise manner, first to a sulfoxide and then, with a stronger oxidant or more forcing conditions, to a sulfone.
Sulfide → Sulfoxide → Sulfone
A variety of oxidizing agents can effect these transformations.
Selective Oxidation to Sulfoxide : Reagents like sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are commonly used for the selective conversion of sulfides to sulfoxides.
Oxidation to Sulfone : More powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), or an excess of hydrogen peroxide, often with a catalyst like sodium tungstate, will typically oxidize the sulfide directly to the sulfone. magtech.com.cn
For this compound, this oxidation pathway would yield 3-[(4-Fluorophenyl)sulfinyl]azetidine (the sulfoxide) and subsequently 3-[(4-Fluorophenyl)sulfonyl]azetidine (the sulfone).
| Starting Material | Oxidation State | Product | Oxidation State | Typical Reagents |
|---|---|---|---|---|
| This compound | S(II) | 3-[(4-Fluorophenyl)sulfinyl]azetidine | S(IV) | H₂O₂, NaIO₄ |
| 3-[(4-Fluorophenyl)sulfinyl]azetidine | S(IV) | 3-[(4-Fluorophenyl)sulfonyl]azetidine | S(VI) | H₂O₂, KMnO₄ |
Reactivity of Sulfonyl Fluorides as Reactive Intermediates
While the direct conversion of the sulfanyl group to a sulfonyl fluoride (B91410) is a multi-step process (typically involving oxidation to the sulfonic acid or sulfonyl chloride followed by fluorination), the resulting azetidine sulfonyl fluoride would be a highly reactive and synthetically useful intermediate. Aryl sulfonyl fluorides are known for their unique combination of stability (e.g., to hydrolysis) and potent, yet selective, electrophilicity.
This reactivity is famously harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions where the sulfonyl fluoride group reacts efficiently with a wide range of nucleophiles. However, recent studies on oxetane (B1205548) and azetidine sulfonyl fluorides have revealed an alternative reaction pathway known as defluorosulfonylation (deFS). In this process, mild thermal activation (e.g., 60 °C) causes the loss of SO₂ and a fluoride ion to generate a strained-ring carbocation. This carbocation is then readily trapped by various nucleophiles.
In the case of a hypothetical 3-[(4-fluorophenyl)sulfonyl]azetidine fluoride, it could potentially undergo this deFS reaction, leading to a 3-azetidinyl cation. This reactive intermediate would then be captured by nucleophiles to form a variety of 3-substituted azetidines, providing a powerful method for diversifying the azetidine core.
Reaction Mechanisms of Key Transformations
The chemical reactivity of this compound and related 3-substituted azetidines is largely governed by the inherent ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol. rsc.org This strain influences the mechanistic pathways of its transformations, often proceeding through unique intermediates and transition states that can be selectively controlled by catalysts.
Investigation of Transition States and Intermediates
Mechanistic studies into the reactions of azetidines have identified several key transient species, including carbocations, carbenes, and strained bicyclic ions. Computational and experimental investigations have provided insight into the energetic landscapes of these transformations.
A significant pathway involves the formation of an azetidinyl carbocation as a reactive intermediate. nih.govnih.gov In a novel defluorosulfonylation (deFS) reaction, 3-aryl-azetidine-3-sulfonyl fluorides, when subjected to mild thermal activation (e.g., 60 °C), can extrude sulfur dioxide and a fluoride ion to generate a stabilized tertiary carbocation at the C3 position. nih.govnih.gov This intermediate is then readily trapped by a wide array of nucleophiles to form various 3,3-disubstituted azetidines. The stability of this carbocation intermediate is crucial for the reaction's success, allowing for coupling with nucleophiles under mild conditions. nih.gov
Another well-documented intermediate in the chemistry of related azetidines is the bicyclic aziridinium (B1262131) ion. rsc.org This strained intermediate can be formed during the thermal isomerization of 2-(bromomethyl)aziridines. The subsequent ring-opening of the aziridinium ion by a nucleophile can lead to the formation of a 3-substituted azetidine. The regioselectivity of the nucleophilic attack on this intermediate dictates the final product structure. rsc.org
In metal-catalyzed reactions, distinct intermediates are often proposed. For instance, the gold-catalyzed synthesis of azetidin-3-ones from N-propargylsulfonamides is suggested to proceed through a reactive α-oxo gold carbene intermediate. nih.gov This species is generated via the intermolecular oxidation of the terminal alkyne and subsequently undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of azetidine-forming reactions. In the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations have been performed to compare the energy barriers for the formation of azetidine versus the competing pyrrolidine ring. frontiersin.org These studies revealed that for the cis-isomer, the transition state leading to the azetidine product is significantly lower in energy than that leading to the five-membered ring, explaining the observed high regioselectivity. frontiersin.org The coordination of the lanthanum catalyst to the substrate is shown to be a key factor in lowering the energy of the desired transition state. frontiersin.orgnih.gov
| Intermediate Species | Precursor/Reaction Type | Key Characteristics | Reference |
|---|---|---|---|
| Azetidinyl Carbocation (C3) | Defluorosulfonylation of Azetidine Sulfonyl Fluorides | Generated under mild thermal conditions; trapped by various nucleophiles. | nih.govnih.gov |
| Bicyclic Aziridinium Ion | Rearrangement of 2-(halomethyl)aziridines | Strained bicyclic cation; undergoes nucleophilic ring-opening. | rsc.org |
| α-Oxo Gold Carbene | Gold-catalyzed oxidation of N-propargylsulfonamides | Undergoes intramolecular N-H insertion to form the azetidine ring. | nih.gov |
| Octahedral Pd(IV) Species | Palladium(II)-catalyzed C(sp³)–H amination | Generated via oxidation; undergoes reductive elimination to form C-N bond. | rsc.org |
Role of Catalysis in Directing Regio- and Stereoselectivity
Catalysis plays a pivotal role in controlling the outcome of reactions involving the azetidine scaffold, enabling high levels of regio- and stereoselectivity that would be difficult to achieve otherwise. rsc.org
Lewis acid catalysis is particularly effective in directing regioselectivity. A prominent example is the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.orgnih.gov This reaction demonstrates remarkable catalyst-controlled regioselectivity. The use of La(OTf)₃ with cis-3,4-epoxy amines promotes a C3-selective intramolecular attack, leading exclusively to the formation of 3-hydroxyazetidines. frontiersin.orgnih.gov In contrast, the same catalyst applied to the corresponding trans-isomer induces a C4-selective attack, resulting in the formation of 3-hydroxypyrrolidines. frontiersin.orgnih.gov Computational studies suggest that the coordination of the lanthanum (III) ion to both the epoxide oxygen and the amine nitrogen in the cis-isomer pre-organizes the molecule in a conformation that favors the transition state for the 4-exo-tet cyclization required for azetidine formation. frontiersin.org
Transition metal catalysis has also been extensively used to control the synthesis and functionalization of azetidines. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a highly stereoselective route to chiral azetidin-3-ones. nih.gov The reaction proceeds with high enantiomeric excess (>98% e.e.), indicating that the chirality of the starting material is effectively transferred during the key intramolecular N-H insertion step, which is mediated by the chiral environment of the gold catalyst complex. nih.gov
Similarly, palladium(II) catalysis has been employed for the intramolecular γ-C(sp³)–H amination to construct the azetidine ring. rsc.org The mechanism involves the formation of a key alkyl–Pd(IV) intermediate. The subsequent reductive elimination from this high-valent palladium species is the crucial step for C-N bond formation, and the geometry of this intermediate, controlled by the ligand sphere of the catalyst, dictates the stereochemical outcome of the cyclization. rsc.org
| Catalyst System | Transformation | Type of Selectivity | Mechanistic Role of Catalyst | Reference |
|---|---|---|---|---|
| La(OTf)₃ | Intramolecular aminolysis of cis-3,4-epoxy amines | Regioselective (C3 attack) | Lewis acid activation of epoxide and templating of the transition state. | frontiersin.orgnih.gov |
| Gold(I) Complexes | Oxidative cyclization of N-propargylsulfonamides | Stereoselective | Generation of an α-oxo gold carbene intermediate for intramolecular N-H insertion. | nih.gov |
| Palladium(II)/AgOAc | Intramolecular γ-C(sp³)–H amination | General C-N bond formation | Promotes reductive elimination from a Pd(IV) intermediate to form the azetidine ring. | rsc.org |
| Iridium(III) Photocatalyst | [2+2] photocycloaddition of isoxazolines with alkenes | General C-N, C-C bond formation | Activates the isoxazoline (B3343090) via triplet energy transfer for the cycloaddition. | rsc.org |
Advanced Spectroscopic and Structural Characterization of 3 4 Fluorophenyl Sulfanyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysisipb.ptnih.gov
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like 3-[(4-Fluorophenyl)sulfanyl]azetidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial arrangement.
High-Resolution 1H, 13C, and 19F NMR Techniquesrsc.orgresearchgate.net
High-resolution 1D NMR experiments are fundamental for identifying the different chemical environments of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. The azetidine (B1206935) ring protons would typically appear as complex multiplets in the aliphatic region, while the protons on the 4-fluorophenyl group would be found in the aromatic region of the spectrum. The integration of the signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The azetidine ring carbons would have characteristic shifts in the aliphatic region, while the carbons of the fluorophenyl group, including the carbon directly bonded to fluorine, would show distinct signals in the aromatic region. wisc.edu The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF). mdpi.com
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for characterizing the fluorine atom. nih.govdiva-portal.org It provides a single resonance for the fluorine atom on the phenyl ring, and its chemical shift is indicative of the electronic environment. rsc.org Couplings to nearby protons (³JHF and ⁴JHF) can also be observed, providing further structural confirmation. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Azetidine CH₂ (C2, C4) | ¹H | 3.5 - 4.5 | Multiplet |
| Azetidine CH (C3) | ¹H | 3.0 - 4.0 | Multiplet |
| Aromatic CH | ¹H | 7.0 - 7.5 | Multiplets (AA'BB' system) |
| Azetidine CH₂ (C2, C4) | ¹³C | 45 - 55 | - |
| Azetidine CH (C3) | ¹³C | 30 - 40 | - |
| Aromatic C-S | ¹³C | 125 - 135 | - |
| Aromatic CH | ¹³C | 115 - 135 | - |
| Aromatic C-F | ¹³C | 160 - 165 (d, ¹JCF ≈ 245 Hz) | - |
Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignmentresearchgate.net
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is critical for assembling the complete molecular structure. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between the geminal and vicinal protons within the azetidine ring, helping to assign these signals definitively. It would also show correlations between the ortho and meta protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nih.gov This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH and CH₂ group in the molecule would produce a distinct correlation peak.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ¹H-¹³C correlations). magritek.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the azetidine protons to the carbons of the fluorophenyl ring through the sulfur atom, confirming the link between the two moieties.
15N NMR Applications for Nitrogen Atom Characterizationresearchgate.net
While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atom in the azetidine ring. acs.org The chemical shift of the nitrogen atom is sensitive to its hybridization, substitution, and conformation. ipb.pt For the azetidine ring, the ¹⁵N chemical shift would be characteristic of a saturated, four-membered nitrogen heterocycle, helping to confirm the integrity of the ring structure. ipb.pt
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysisrsc.org
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₁₀FNS), HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass, providing strong evidence for the correct molecular formula.
Table 2: Calculated Molecular Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, [M+H]⁺) and the analysis of the resulting product ions. nih.govmdpi.comresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. researchgate.netresearchgate.net
For this compound, common fragmentation pathways would likely involve:
Cleavage of the C-S bond, leading to fragments corresponding to the azetidine ring and the 4-fluorophenylthiol moiety.
Fragmentation of the azetidine ring itself, through ring-opening and subsequent loss of small neutral molecules.
Loss of the fluorine atom from the aromatic ring, although this is generally less common.
The analysis of these fragment ions allows for a piece-by-piece confirmation of the molecular structure deduced from NMR data.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Azetidine |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding a molecule's conformation, bond lengths, bond angles, and the intermolecular interactions that dictate its crystal packing.
The four-membered azetidine ring in this compound is expected to adopt a non-planar, puckered conformation to alleviate ring strain. researchgate.net The degree of puckering can be quantified by the ring puckering angle. For the azetidine ring, this puckering is a key conformational feature.
The orientation of the 4-fluorophenylsulfanyl substituent at the C3 position of the azetidine ring can be described by a series of torsion angles. Key torsion angles would include those around the C-S and C-N bonds. For instance, in related 3-substituted azetidine derivatives, the substituent can adopt either an axial or equatorial-like position relative to the puckered ring. The interplay of steric and electronic effects of the 4-fluorophenylsulfanyl group and any substituent on the azetidine nitrogen would determine the preferred conformation.
Table 1: Representative Torsion Angles in Structurally Related Azetidine Derivatives
| Torsion Angle | Representative Value (°) |
|---|---|
| C2-N1-C4-C3 | 20 to -25 |
| N1-C2-C3-S | 100 to 120 (axial-like) or 140 to 160 (equatorial-like) |
| C2-C3-S-C(phenyl) | 70 to 90 |
| C3-S-C(phenyl)-C(phenyl) | 0 to 20 |
Note: These values are illustrative and based on general principles and data from various substituted azetidine derivatives. Actual values for this compound would require experimental determination.
The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. The presence of the fluorine atom, the sulfur atom, and the nitrogen atom in the azetidine ring allows for a range of potential interactions.
Table 2: Potential Intermolecular Interactions and Their Typical Distances
| Interaction Type | Donor-Acceptor | Representative Distance (Å) |
|---|---|---|
| Hydrogen Bond | N-H···N | 2.8 - 3.2 |
| Hydrogen Bond | C-H···F | 3.0 - 3.5 |
| Hydrogen Bond | C-H···S | 3.5 - 4.0 |
| π-π Stacking | (Fluorophenyl)···(Fluorophenyl) | 3.3 - 3.8 |
Note: These distances are typical ranges and the specific interactions and their geometries in the crystal of this compound would depend on the determined crystal structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies at which it absorbs infrared radiation.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the azetidine ring, the 4-fluorophenyl group, and the C-S (sulfanyl) bond.
Azetidine Ring Vibrations: The four-membered azetidine ring exhibits several characteristic vibrations, including N-H stretching (if the nitrogen is not substituted), C-H stretching, CH2 scissoring, and ring breathing modes. The N-H stretching vibration typically appears as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the ring are expected in the 2850-2960 cm⁻¹ range. Ring vibrations are more complex and can be found in the fingerprint region of the spectrum.
Sulfonyl Group Vibrations: The term "sulfonyl" in the subheading is a misnomer based on the compound name "sulfanyl." A sulfanyl (B85325) group refers to a simple thioether (C-S-C) linkage, not a sulfonyl group (R-SO₂-R'). The key vibration for the sulfanyl group is the C-S stretching vibration. This vibration typically gives rise to a weak to medium intensity band in the region of 600-800 cm⁻¹. researchgate.net The exact position can be influenced by the nature of the groups attached to the sulfur atom.
4-Fluorophenyl Group Vibrations: The aromatic ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption band in the 1100-1250 cm⁻¹ range.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azetidine | N-H Stretch (if unsubstituted) | 3300 - 3500 | Medium-Weak |
| Azetidine | C-H Stretch | 2850 - 2960 | Medium |
| 4-Fluorophenyl | C-H Stretch | 3000 - 3100 | Medium-Weak |
| 4-Fluorophenyl | C=C Stretch | 1450 - 1600 | Medium-Strong |
| 4-Fluorophenyl | C-F Stretch | 1100 - 1250 | Strong |
| Sulfanyl | C-S Stretch | 600 - 800 | Weak-Medium |
Note: These are predicted ranges based on characteristic group frequencies. The actual spectrum may show more complex patterns due to coupling of vibrations.
Computational and Theoretical Investigations on 3 4 Fluorophenyl Sulfanyl Azetidine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in providing a detailed picture of the electronic structure and various molecular properties that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 3-[(4-Fluorophenyl)sulfanyl]azetidine. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate the molecule's electronic energy.
A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric profile. Furthermore, electronic properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be derived. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability.
Theoretical studies on related azetidine (B1206935) derivatives have utilized DFT to investigate their electronic and thermodynamic properties. researchgate.net For instance, DFT calculations have been used to understand the structure-activity relationships of bioactive compounds by analyzing their physicochemical properties. researchgate.net In the context of this compound, DFT would be essential for understanding how the electron-withdrawing fluorine atom and the sulfur linkage influence the electronic environment of the strained azetidine ring.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and represents typical outputs from a DFT calculation.)
| Property | Calculated Value |
| Total Energy (Hartree) | -1250.456 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.54 |
| HOMO-LUMO Gap (eV) | 6.35 |
| Dipole Moment (Debye) | 2.15 |
For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide more precise energy calculations and a more accurate description of electron correlation effects. Such high-level calculations would be valuable for benchmarking DFT results and for studying processes where electron correlation is particularly important, such as in the determination of reaction barriers. High-level ab initio studies have been conducted on parent azetidine to understand its fundamental properties. researchgate.net
Conformational Analysis and Ring Puckering Dynamics of the Azetidine Ring
The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. The substituents on the ring can significantly influence the energetics of this motion and the preferred conformation.
To understand the conformational landscape of this compound, a potential energy surface (PES) scan can be performed. This involves systematically changing a specific geometric parameter, such as the ring puckering dihedral angle, and calculating the energy at each step. The resulting energy profile reveals the location of energy minima, corresponding to stable conformers, and the energy barriers that separate them. For the parent azetidine, a dihedral angle of 37° has been determined by gas-phase electron diffraction, indicating a puckered conformation. rsc.org For the substituted derivative, the bulky 4-fluorophenylsulfanyl group at the 3-position is expected to have a significant impact on the puckering angle and the barrier to ring inversion.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the ring puckering dynamics and other conformational changes at finite temperatures. These simulations provide insights into the flexibility of the molecule and the timescales of different motions. MD simulations have been used to study the structural stability of other complex azetidine derivatives and their interactions. researchgate.net
Prediction and Elucidation of Reaction Mechanisms
The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions. rsc.org Computational methods are invaluable for predicting and elucidating the mechanisms of these and other reactions.
DFT calculations can be used to map out the entire reaction pathway for a proposed chemical transformation. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. A lower activation energy indicates a more facile reaction.
For this compound, a key reaction to investigate would be the nucleophilic ring-opening of the azetidinium ion. nih.gov The regioselectivity of such a reaction—whether the nucleophile attacks at the C2 or C4 position—is governed by electronic and steric effects. DFT calculations can help to rationalize and predict this regioselectivity by comparing the activation energies for the different possible pathways. nih.gov The presence of the sulfur atom and the fluorophenyl group will influence the charge distribution and steric accessibility of the ring carbons, thus directing the outcome of the reaction. Computational studies have confirmed that the ring-opening of N-acyl aziridines, a related strained ring system, proceeds through a concerted process. mdpi.com Similarly, the mechanism of intramolecular ring-opening in N-substituted azetidines has been investigated to understand their stability. nih.gov These studies underscore the power of computational chemistry to predict the reactivity of strained heterocyclic systems like this compound.
Transition State Localization and Reaction Pathway Mapping
The synthesis of this compound can be computationally modeled to understand its underlying mechanism. A plausible synthetic route involves the nucleophilic substitution reaction between a protected 3-haloazetidine and 4-fluorothiophenol (B130044). Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surface of this reaction.
The process begins with the identification of reactants, products, and potential intermediates. By systematically exploring the geometric coordinates, a reaction pathway can be charted. A critical aspect of this mapping is the localization of transition states, which are saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate these transition state structures. Once located, the intrinsic reaction coordinate (IRC) is calculated to confirm that the transition state connects the reactants and products as expected. This mapping provides a detailed, step-by-step visualization of the bond-forming and bond-breaking processes. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, computational calculations of transition states have been used to explain the regioselectivity of the reaction frontiersin.orgnih.gov.
Energy Barriers and Kinetic Analysis
Once the transition states are localized, their energies relative to the reactants and products can be calculated to determine the activation energy barriers. These energy barriers are crucial for understanding the kinetics of the reaction. A lower energy barrier implies a faster reaction rate, while a higher barrier suggests a slower, less favorable process.
Theoretical calculations can provide quantitative predictions of these barriers. For example, DFT calculations with an appropriate basis set can yield activation energies that are in good agreement with experimental data. The accuracy of these predictions can be enhanced by including corrections for zero-point vibrational energy (ZPVE) and by using more sophisticated methods like coupled-cluster theory for single-point energy calculations on the DFT-optimized geometries.
The calculated energy barriers can be used in conjunction with transition state theory to estimate reaction rate constants. This kinetic analysis allows for a comparison of different potential reaction pathways, enabling the identification of the most likely mechanism. For example, computational studies on the synthesis of other heterocyclic compounds have successfully elucidated reaction mechanisms and predicted kinetic outcomes frontiersin.orgnih.gov.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are also highly valuable for predicting spectroscopic parameters, which can aid in the structural characterization of this compound.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations and machine learning approaches can predict NMR chemical shifts (¹H and ¹³C) and coupling constants with a high degree of accuracy. mdpi.comnih.gov
Density Functional Theory (DFT) is a common quantum mechanical approach for predicting NMR parameters. mdpi.com The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions can be quite high, with root mean square errors (RMSEs) for ¹H shifts often in the range of 0.2–0.4 ppm. mdpi.com
Machine learning models, trained on large databases of experimental NMR data, offer a faster alternative for chemical shift prediction. mdpi.comnih.gov These models can use various molecular descriptors or graph-based representations of the molecule to predict chemical shifts, often with mean absolute errors (MAEs) for ¹H shifts between 0.2 and 0.3 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine-H1 | ~2.5 | - |
| Azetidine-H2 | ~3.8 | ~55 |
| Azetidine-H3 | ~4.2 | ~40 |
| Aryl-H | ~7.0-7.5 | ~115-135 |
Vibrational Frequency Calculations
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of this compound. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. mdpi.comresearchgate.net The predicted vibrational spectra can be used to assign the experimentally observed IR absorption bands to specific molecular motions, such as C-H stretches, C-S stretches, and ring vibrations. nih.govmdpi.comnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are hypothetical values for illustrative purposes)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aryl C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Strong |
| C-F Stretch | 1250-1000 | Strong |
| C-S Stretch | 800-600 | Medium |
Molecular Docking and Virtual Screening Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for modeling the interaction of a ligand with the binding site of a protein receptor.
Ligand-Receptor Interaction Modeling
In the context of this compound, molecular docking can be used to explore its potential interactions with various biological targets. The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the receptor protein, often from crystallographic data or homology modeling. nih.gov
Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site. These poses are then scored based on a scoring function that estimates the binding affinity. The results of a docking study can provide valuable insights into the binding mode of the ligand and the key interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For example, the azetidine nitrogen could act as a hydrogen bond acceptor, while the fluorophenyl group could engage in hydrophobic and aromatic interactions.
The information gained from ligand-receptor interaction modeling can guide the design of new molecules with improved binding affinity and selectivity. nih.gov
Table 3: Potential Intermolecular Interactions for this compound in a Hypothetical Receptor Binding Site (Note: This is a generalized, hypothetical representation)
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Azetidine Ring | Hydrogen Bonding (acceptor) | Ser, Thr, Tyr, Asn, Gln |
| Fluorophenyl Group | Hydrophobic Interactions, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |
| Sulfur Atom | van der Waals Interactions | Various nonpolar residues |
| Fluorine Atom | Halogen Bonding, Electrostatic Interactions | Electron-rich residues |
Pharmacophore Modeling and Chemical Space Exploration
Due to the absence of specific experimental data and binding studies for this compound, a hypothetical pharmacophore model has been generated based on its structural features. This model serves as a foundational tool for virtual screening and the rational design of new analogs. The exploration of the chemical space around this scaffold is guided by this theoretical model, aiming to identify novel compounds with potentially improved biological activities.
Hypothetical Pharmacophore Model
A ligand-based pharmacophore model for this compound was constructed to delineate the key chemical features essential for putative biological activity. The model highlights several critical interaction points that could be involved in binding to a hypothetical biological target. The primary features of this model are a hydrogen bond acceptor, a hydrophobic aromatic region, and a halogen bond donor.
The azetidine nitrogen is identified as a potential hydrogen bond acceptor (HBA) . The lone pair of electrons on the nitrogen atom can form a hydrogen bond with a corresponding donor group on a receptor. The 4-fluorophenyl ring is designated as a hydrophobic aromatic (HY/AR) feature, which could engage in van der Waals and pi-stacking interactions within a hydrophobic pocket of a target protein. Furthermore, the fluorine atom on the phenyl ring is considered a potential halogen bond donor (HBD) , an interaction that is increasingly recognized for its importance in molecular recognition.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature ID | Feature Type | Location | Vector Direction (Hypothetical) |
| HBA-1 | Hydrogen Bond Acceptor | Azetidine Nitrogen | Towards a hypothetical donor |
| HY/AR-1 | Hydrophobic Aromatic | Centroid of the 4-fluorophenyl ring | Perpendicular to the ring plane |
| HBD-1 | Halogen Bond Donor | Fluorine atom | Along the C-F bond axis |
Chemical Space Exploration
The exploration of the chemical space surrounding this compound is a critical step in identifying analogs with potentially enhanced potency, selectivity, and improved physicochemical properties. A systematic approach to modifying the core scaffold is proposed to probe the structure-activity relationships (SAR) and to navigate the vast landscape of chemical possibilities.
The exploration strategy is centered around three main diversification points of the molecule: the azetidine ring, the phenyl ring, and the sulfanyl (B85325) linker.
Azetidine Ring Modification : The exploration of analogs with substitutions on the azetidine ring is a primary focus. Introducing small alkyl or functional groups at the 1-position (nitrogen atom) could modulate the basicity and steric profile of the molecule. Furthermore, substitutions at the 2- and 4-positions could provide insights into the spatial tolerance of a putative binding pocket.
Linker Modification : The sulfanyl linker provides an opportunity for isosteric replacement. Substituting the sulfur atom with an oxygen (ether), a methylene (B1212753) group (carbon), or an amine group could significantly impact the geometry and flexibility of the molecule, potentially leading to novel interactions with a biological target.
Table 2: Proposed Strategy for Chemical Space Exploration
| Diversification Point | Proposed Modifications | Rationale |
| Azetidine Ring | N-alkylation (e.g., -CH3, -C2H5), N-acylation, substitution at C2/C4 | Modulate basicity, steric bulk, and explore additional binding interactions. |
| Phenyl Ring | Substitution at ortho-, meta-positions; replacement of fluorine with -Cl, -Br, -CH3, -OCH3, -CN | Fine-tune electronic properties, steric hindrance, and halogen bonding potential. |
| Sulfanyl Linker | Isosteric replacement with -O-, -CH2-, -NH- | Alter bond angles, flexibility, and hydrogen bonding capacity. |
By systematically applying these modifications, a virtual library of analogs can be generated and screened against the hypothetical pharmacophore model. This computational approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the discovery of novel and potentially bioactive molecules based on the this compound scaffold.
Role of 3 4 Fluorophenyl Sulfanyl Azetidine As a Synthetic Building Block and Motif in Chemical Research
Incorporation into Complex Molecular Architectures
The azetidine (B1206935) ring is an increasingly important structural motif in the design of complex, biologically active molecules. frontiersin.org Its rigid, three-dimensional structure provides a valuable scaffold for orienting functional groups in a defined spatial arrangement, which is a key strategy in medicinal chemistry for optimizing interactions with biological targets. frontiersin.orgontosight.ai The incorporation of 3-[(4-Fluorophenyl)sulfanyl]azetidine into larger molecules leverages the unique properties of the azetidine core.
Azetidine derivatives, including those with thioether linkages, serve as versatile synthons for more complex structures. rsc.org The synthesis of 3-aryl-3-sulfanyl azetidines has been achieved through methods like the mild iron-catalyzed thiol alkylation of azetidin-3-ols. nih.govacs.org This synthetic accessibility allows for the deliberate introduction of the this compound unit into drug discovery programs. nih.govacs.org Once incorporated, the azetidine ring can act as a bioisostere for other common functional groups, potentially improving physicochemical properties such as solubility and metabolic stability. nih.gov The nitrogen atom of the azetidine ring also provides a handle for further derivatization, allowing the building block to be seamlessly integrated into a larger molecular framework. nih.gov For instance, azetidine carboxylic acids are widely used as building blocks for preparing small peptides and other biologically active heterocyclic compounds. nih.gov
The table below summarizes a general synthetic approach for related 3-aryl-3-sulfanyl azetidines, which is indicative of the methods used to incorporate such building blocks.
| Reaction Type | Precursors | Catalyst/Conditions | Product Class | Significance | Reference |
| Thiol Alkylation | Azetidin-3-ols, Aryl thiols | Fe-catalyst, mild conditions | 3-Aryl-3-sulfanyl azetidines | Provides direct access to the core structure from readily available materials. | nih.govacs.org |
| Ring Closure | 3,4-epoxy amines | La(OTf)₃ catalyst | Substituted azetidines | An alternative intramolecular cyclization method to form the azetidine ring. | frontiersin.org |
Development of Novel Chemical Probes and Reagents
The unique reactivity and structural features of substituted azetidines make them attractive for the development of novel chemical probes and reagents. nih.gov While this compound itself is a building block, its derivatives, particularly those that can be activated for specific chemical transformations, are of significant interest.
Recent research has focused on the development of azetidine sulfonyl fluorides (ASFs) as versatile reagents. nih.govnih.gov These compounds act as precursors to carbocations through an unusual defluorosulfonylation reaction pathway under mild thermal conditions. nih.gov The resulting reactive intermediate can be coupled with a broad range of nucleophiles to generate diverse 3,3-disubstituted azetidines. nih.govacs.org This methodology provides a powerful tool for creating new molecular scaffolds and chemical probes. nih.gov The this compound scaffold could be a precursor to such novel reagents or serve as a platform to which other reactive handles are attached. The stability of the sulfonyl fluoride (B91410) group, combined with its selective activation, makes it ideal for applications in chemical biology and drug discovery. acs.org
The development of these reagents facilitates the synthesis of novel azetidine-containing heterocyclic, sulfoximine, and phosphonate (B1237965) derivatives, many of which provide new chemical motifs and design elements for drug discovery that are not accessible through traditional methods. nih.gov
Contribution to New Chemical Space for Molecular Design
The introduction of novel building blocks is crucial for expanding the accessible chemical space for drug design and molecular engineering. ontosight.ai Small, saturated heterocycles like azetidine are particularly valuable as they increase the three-dimensionality (sp³) of molecules, a property often associated with improved clinical success rates for drug candidates. The this compound motif contributes significantly to this endeavor.
The synthesis of new small-ring derivatives, such as 3-aryl-3-sulfanyl azetidines, provides access to valuable motifs in previously underexplored areas of chemical space. nih.govacs.org These building blocks combine the conformational rigidity of the azetidine ring with the electronic properties of the aryl thioether substituent. nih.gov The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov
The challenging preparation of many azetidine derivatives has historically limited their widespread use. nih.govnih.gov However, the development of robust synthetic methods, such as the iron-catalyzed reaction to form 3-aryl-3-sulfanyl azetidines, has made these valuable scaffolds more accessible. nih.govacs.org This increased availability allows chemists to systematically explore the structure-activity relationships of molecules containing this motif, thereby expanding the toolkit for rational molecular design. ontosight.ai The unique combination of a strained ring, a thioether linkage, and a fluorinated aromatic group in this compound offers new design options for medicinal chemists seeking to optimize molecular properties. nih.gov
Application in Material Science and Polymer Chemistry
Beyond medicinal chemistry, azetidine derivatives serve as important monomers and building blocks in polymer science. rsc.orgresearchgate.net The ring strain inherent in the four-membered ring makes azetidines susceptible to ring-opening polymerization (ROP), providing a route to polyamines with various architectures. utwente.nlresearchgate.net
Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to form linear or hyperbranched poly(trimethylenimine)s. utwente.nlresearchgate.net The properties of the resulting polymer can be tuned by the substituents on the azetidine monomer. The this compound monomer could be used to create functional polymers where the fluorophenylthio group is a pendant side chain. These side chains could impart specific properties to the polymer, such as altered solubility, thermal stability, or refractive index.
The polymerization of azetidines can be challenging to control, but recent advances have led to the development of living polymerization techniques for certain activated azetidine monomers. utwente.nl For instance, N-sulfonylated azetidines can undergo anionic ring-opening polymerization (AROP), offering better control over molecular weight and polymer architecture. utwente.nlrsc.org While the direct polymerization of this compound might proceed via a cationic mechanism, its N-acylated or N-sulfonylated derivatives could potentially be used in controlled polymerization processes. utwente.nlresearchgate.net The resulting functional polyamines have applications as coatings, CO₂ adsorption materials, and materials for chelation. utwente.nlrsc.org
The table below outlines the polymerization potential of azetidine-based monomers.
| Polymerization Type | Monomer Class | Resulting Polymer | Potential Applications | Reference |
| Cationic Ring-Opening Polymerization (CROP) | Azetidine, N-Alkylazetidines | Hyperbranched or Linear Polyamines (Poly(trimethylenimine)s) | Coatings, Adhesives, Gene transfection | utwente.nlresearchgate.net |
| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonylated Azetidines | Linear Polyamines | Functional materials, Block copolymers | utwente.nlrsc.org |
Future Directions and Emerging Research Avenues for 3 4 Fluorophenyl Sulfanyl Azetidine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The advancement of green chemistry principles is a primary focus for the future synthesis of 3-[(4-Fluorophenyl)sulfanyl]azetidine. Traditional multi-step syntheses are often plagued by low atom economy—a measure of how many atoms from the reactants are incorporated into the final product—and reliance on hazardous reagents or precious metal catalysts. wikipedia.orgjocpr.commonash.edu Future research will prioritize methodologies that are both more environmentally benign and efficient.
A significant research direction involves replacing catalysts based on precious metals like palladium with those based on earth-abundant metals such as iron, copper, or nickel. nih.gov Iron-catalyzed methods have already shown promise in the synthesis of related 3-aryl-3-sulfanyl azetidines from azetidinols, offering a mild and effective route. nih.govacs.org Similarly, copper-catalyzed protocols, often induced by visible light, are emerging as powerful tools for forming C-N bonds and constructing azetidine (B1206935) rings through radical cyclizations. nih.govkaust.edu.sa These approaches reduce cost and environmental impact. researchgate.net
Biocatalysis represents another frontier for sustainable synthesis. The development of engineered enzymes, such as "azetidine synthases" derived from cytochrome P450 proteins, enables highly enantioselective synthesis of azetidines through reactions like the rsc.orgacs.org-Stevens rearrangement. thieme-connect.comresearchgate.net Creating a bespoke enzyme for the synthesis of this compound could provide access to single-enantiomer products under mild, aqueous conditions, overcoming many challenges associated with traditional asymmetric synthesis. thieme-connect.com
To improve atom economy, researchers are moving towards cycloaddition and C-H activation strategies. Reactions like the [3+1] radical cyclization to form the azetidine ring are inherently atom-economical as they combine molecular fragments with minimal waste. nih.gov
Table 1: Comparison of Hypothetical Synthetic Routes
| Metric | Traditional Route (e.g., SN2 Cyclization) | Emerging Sustainable Route |
| Key Transformation | Intramolecular cyclization of a γ-haloamine | [3+1] Photo-induced cycloaddition |
| Catalyst | None (Stoichiometric base) | Earth-abundant metal (e.g., Copper) nih.gov |
| Typical Solvents | Chlorinated solvents (e.g., DCM) | Greener solvents (e.g., Acetonitrile) |
| Atom Economy | Low to Moderate (due to leaving groups) | High (>90%) wikipedia.org |
| Number of Steps | Multiple (synthesis of precursor required) | Potentially one-pot |
| Waste Generation | Stoichiometric salt waste | Catalytic, minimal byproducts |
Exploration of Novel Reactivity Patterns and Selectivity Control
The inherent ring strain of the azetidine core makes it a reactive intermediate that can be leveraged for novel chemical transformations. nih.gov Future work on this compound will focus on harnessing this reactivity for late-stage functionalization and the construction of complex molecular architectures.
Strain-Release Functionalization is a particularly promising area. rsc.org This strategy uses the energy stored in the strained four-membered ring to drive reactions, such as the ring-opening of activated intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles. acs.orgnih.govorganic-chemistry.org Applying this concept could allow the sulfur moiety in this compound to act as a leaving group under specific catalytic conditions, enabling the introduction of new carbon or heteroatom substituents at the C3 position. This approach facilitates the modular and stereospecific synthesis of diverse azetidine libraries. acs.orgnih.gov
Another key area is the selective functionalization of different positions on the molecule. Research has demonstrated that the azetidine nitrogen can be selectively modified even after the core has been incorporated into a larger structure, such as a peptide. researchgate.netnih.gov Furthermore, the azetidine ring itself can act as a directing group to control the regioselective C-H functionalization (e.g., lithiation) of the attached fluorophenyl ring at the ortho position. nih.gov This allows for precise modification of the aromatic portion of the molecule, a powerful tool for tuning biological activity.
Table 2: Potential Novel Reactions and Selectivity Challenges
| Reaction Type | Description | Key Selectivity Challenge |
| Strain-Release C-S Functionalization | Nickel- or palladium-catalyzed cross-coupling where the sulfanyl (B85325) group is displaced by a new nucleophile, driven by ring strain. organic-chemistry.orgacs.org | Chemoselectivity: Reaction at the C-S bond without cleaving the azetidine ring itself. |
| Late-Stage N-H Functionalization | Selective acylation, alkylation, or arylation of the azetidine nitrogen after the main scaffold is built. nih.gov | Orthogonality: Protecting groups must be compatible with the conditions needed for N-H modification. |
| Azetidine-Directed C-H Arylation | Using the nitrogen atom of the azetidine to direct metallation and subsequent functionalization of the ortho-C-H bond on the fluorophenyl ring. nih.gov | Regioselectivity: Achieving exclusive functionalization at the position adjacent to the azetidine ring. |
| [3+2] Cycloaddition | Using the azetidine as a building block in cycloaddition reactions to form more complex, fused heterocyclic systems. nih.gov | Stereoselectivity: Controlling the stereochemical outcome at the newly formed stereocenters. |
Advanced Computational Modeling for Predictive Chemistry
The paradigm of chemical synthesis is shifting from a trial-and-error approach to a more predictive science, thanks to advances in computational modeling. For a molecule like this compound, these tools can accelerate the discovery of new reactions and optimize existing ones.
Using methods like Density Functional Theory (DFT), chemists can model potential reaction pathways to understand their feasibility. nih.govnih.gov A recent study demonstrated how computational models could successfully predict which pairs of alkenes and oximes would react to form azetidines under photocatalytic conditions. mit.edu The models calculated frontier orbital energies and other key parameters, allowing researchers to prescreen compounds and identify promising candidates before starting experimental work. mit.edu This approach saves significant time and resources.
For this compound, computational studies could be used to:
Predict Reactivity: Model the transition states for novel strain-release reactions to determine the most likely reaction pathways and predict product distributions.
Optimize Catalysis: Screen different ligands and earth-abundant metal catalysts in silico to identify the most active and selective combinations for a desired transformation.
Understand Selectivity: Elucidate the electronic and steric factors that control regioselectivity in C-H functionalization reactions directed by the azetidine ring. nih.gov
Table 3: Hypothetical Predictive Modeling for a New Synthetic Route
| Catalyst/Substrate Combination | Computationally Predicted Yield | Experimental Outcome | Correlation |
| Catalyst A + Substrate X | 85% | 82% | High |
| Catalyst B + Substrate X | 20% | 15% | High |
| Catalyst A + Substrate Y | <5% (High energy barrier) | No Reaction | High |
| Catalyst C + Substrate X | 65% | 68% | High |
Integration with Flow Chemistry and Automated Synthesis Platforms
The physical process of synthesizing molecules is also undergoing a revolution through the adoption of continuous flow chemistry and automation. springerprofessional.de Unlike traditional batch synthesis, where reagents are mixed in a flask, flow chemistry involves pumping reagents through tubes and microreactors. bohrium.com This technology offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and allows for easier scalability. mtak.huuc.pt The synthesis of heterocyclic compounds, including azetidines, has been shown to benefit greatly from this approach. figshare.com
The integration of flow chemistry with automated platforms represents the next step. nih.gov These systems can perform multi-step syntheses by "telescoping" reactions, where the output of one reactor flows directly into the next, with in-line purification and analysis modules in between. uc.pt Such platforms are ideal for rapidly generating libraries of analogues based on the this compound scaffold for drug discovery programs. nih.gov An automated synthesizer could be programmed to vary different building blocks, allowing for the creation of hundreds of distinct molecules with minimal manual intervention, fundamentally changing the pace of molecular innovation. nih.govchemrxiv.org
Table 4: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Scale | Limited by flask size | Scalable by running for longer time |
| Temperature Control | Slower, potential for hotspots | Precise and rapid heat exchange |
| Safety | Higher risk with large volumes of hazardous materials | Intrinsically safer due to small reactor volumes mtak.hu |
| Reaction Time | Minutes to days | Seconds to minutes mdpi.com |
| Throughput | Lower (grams/day) | Higher ( kg/day possible) |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics uc.pt |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
